N-Fmoc-N-(3-buten-1-yl)-glycine
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Overview
Description
N-Fmoc-N-(3-buten-1-yl)-glycine: is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a 3-buten-1-yl group. This compound is often used in peptide synthesis due to its unique structure, which allows for specific modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(3-buten-1-yl)-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected with an Fmoc group. This is usually done by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Alkylation: The protected glycine is then alkylated with 3-buten-1-yl bromide in the presence of a base like potassium carbonate. This introduces the 3-buten-1-yl group to the nitrogen atom of glycine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-(3-buten-1-yl)-glycine can undergo various chemical reactions, including:
Oxidation: The 3-buten-1-yl group can be oxidized to form different functional groups such as alcohols, aldehydes, or carboxylic acids.
Reduction: The double bond in the 3-buten-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications of the glycine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Depending on the oxidizing agent and conditions, products can include 3-buten-1-ol, 3-butenal, or 3-butenoic acid.
Reduction: The major product is N-Fmoc-N-(3-butyl)-glycine.
Substitution: Removal of the Fmoc group yields N-(3-buten-1-yl)-glycine.
Scientific Research Applications
N-Fmoc-N-(3-buten-1-yl)-glycine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with specific modifications.
Bioconjugation: The 3-buten-1-yl group can be used for conjugation with other biomolecules, facilitating the study of protein interactions.
Drug Development: Its unique structure allows for the development of novel therapeutic agents.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of N-Fmoc-N-(3-buten-1-yl)-glycine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to allow for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-N-(3-buten-1-yl)-L-alanine: Similar structure but with an alanine backbone instead of glycine.
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine: Similar structure but with a phenylalanine backbone.
Uniqueness
N-Fmoc-N-(3-buten-1-yl)-glycine is unique due to its glycine backbone, which is the simplest amino acid. This simplicity allows for greater flexibility in modifications and applications compared to other amino acid derivatives.
Properties
IUPAC Name |
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h2,4-11,19H,1,3,12-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPAHPUQGXDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227006-55-5 |
Source
|
Record name | 2-[(but-3-en-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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